molecular formula C12H18O3 B163789 (+)-7-iso-Jasmonic acid CAS No. 62653-85-4

(+)-7-iso-Jasmonic acid

Cat. No.: B163789
CAS No.: 62653-85-4
M. Wt: 210.27 g/mol
InChI Key: ZNJFBWYDHIGLCU-QKMQQOOLSA-N
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Description

(±)-7-epi Jasmonic acid is the major metabolite of the 12-oxo phytodienoic acid pathway of the metabolism of 13(S)-hydroperoxy linolenic acid in plants. Initially synthesized as (+)-7-epi jasmonic acid, this more active and biologically relevant form of the hormone quickly epimerizes to the more stable isomer (−)-7-jasmonic acid. (±)-7-epi Jasmonic acid is a plant growth regulator that activates various signal transduction pathways with both growth promoting and inhibitory functions, perhaps in response to stress.

Scientific Research Applications

Bioactive Role in Plant Defense and Development

(+)-7-iso-Jasmonic acid plays a critical role in plant defense and development. It is perceived by the receptor COI1, triggering the degradation of JASMONATE ZIM-DOMAIN (JAZ) proteins, thereby activating the expression of JA-responsive genes (Yan et al., 2016). This compound is part of a set of jasmonate conjugates that function as bioactive molecules in plants, influencing a range of plant defense and developmental processes (Wasternack & Xie, 2010).

Involvement in Plant Stress Responses

Jasmonates, including this compound, mediate plant stress responses. They are synthesized from lipid constituents and alter gene expression, playing a significant role in the plant's ability to respond to various stresses (Wasternack & Kombrink, 2010). This process involves the formation of jasmonoyl-isoleucine (JA-Ile), with this compound being a key component in this biochemical pathway.

Impact on Plant Growth and Reproductive Processes

The compound is essential for plant growth regulation and responses to environmental cues. It has been specifically identified as a key player in anther and pollen development in plants, indicating its crucial role in the reproductive processes of plants (Stintzi & Browse, 2000).

Role in Jasmonic Acid Signaling Pathway

The jasmonic acid signaling pathway, in which this compound is involved, regulates numerous physiological processes in plants, including growth, development, and stress responses (Ruan et al., 2019). This pathway includes biosynthesis, perception, transport, signal transduction, and the action of jasmonates in plants.

Interaction with Other Plant Hormones

Additionally, this compound interacts with other plant hormones, indicating its role in a complex signaling network. This interaction involves synergistic and antagonistic effects with hormones such as salicylate, auxin, ethylene, and abscisic acid, demonstrating its multifaceted role in plant physiology (Wasternack, 2007).

Properties

IUPAC Name

2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFBWYDHIGLCU-QKMQQOOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501046909
Record name 7-Isojasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 7-Epijasmonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0303804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62653-85-4
Record name 7-Isojasmonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62653-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isojasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is (+)-7-iso-Jasmonic acid and how does it differ from Jasmonic acid?

A1: this compound is a stereoisomer of Jasmonic acid, a plant hormone involved in growth regulation and stress responses. Stereoisomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The specific difference between this compound and Jasmonic acid lies in the orientation of the carboxyl group at the 7th carbon atom in the cyclopentane ring.

Q2: Can this compound be found naturally, or is it solely a product of laboratory synthesis?

A: this compound occurs naturally in plants and is also produced by certain fungi. For instance, it was identified in Vicia faba L. [] and was found to be biosynthesized by plant tissue cell cultures in response to elicitation. [] Additionally, several fungal species, including Botryodiplodia theobromae, have been reported to produce this compound. [, , ]

Q3: How is this compound quantified in biological samples?

A: A highly sensitive and reproducible method for quantifying this compound is gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS). This method involves a one-step extraction and phase partition, selective adsorption/elution with an aminopropyl column, conversion to pentafluorobenzyl esters, purification using a silica column, and final analysis by GC-NICI-MS. This method allows for the analysis of multiple samples per day and has a detection limit in the femtogram range. []

Q4: What is the stability of this compound under different conditions?

A: this compound can undergo rapid epimerization under both alkaline and acidic conditions, as well as in the presence of albumin. This epimerization process involves the conversion of this compound into other stereoisomers, which may have different biological activities. []

Q5: Has this compound shown any promising biological activities?

A: Research has explored the potential of this compound and its derivatives as anti-cancer agents. Studies show that they can inhibit the growth of human cancer cell lines, including oral squamous carcinoma cells (KB). Interestingly, the anti-cancer activity of these compounds appears to be related to their stereochemistry. [] For instance, a hydroxylated derivative of this compound with a specific stereochemistry (compound 3 in the study) displayed higher activity than other stereoisomers and Jasmonic acid itself. [] This highlights the importance of stereochemistry in the development of new drug candidates based on this compound.

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